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molecular formula C10H9NO2 B8361492 1-Oxo-indan-5-carboxylic acid amide

1-Oxo-indan-5-carboxylic acid amide

Cat. No. B8361492
M. Wt: 175.18 g/mol
InChI Key: IMSNKNWBAWLKTM-UHFFFAOYSA-N
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Patent
US08153671B2

Procedure details

To a suspension of 1-oxo-indan-5-carbonitrile (100 mg, 0.64 mmol) in KOH (25%, 0.21 mL) at 0° C., is added H2O2 (0.32 mL). The mixture is stirred at rt for 30 min, then at 50° C. for 1 h. After cooling to room temperature, the mixture is extracted with EtOAc (3×10 mL). The combined organic phases are washed with brine and dried over Na2SO4. Evaporation of the solvent affords 1-oxo-indan-5-carboxylic acid amide as a white solid. Aqueous HCl (4N, 3 mL) is added to the solid. The mixture is heated to 90° C. for 2 h. Then the reaction mixture is extracted with EtOAc (3×10 mL). The combined organic phasea are washed with brine. MeOH (5 mL) is added to the solution, followed by trimethylsilyldiazomethane (2M in ether) dropwise until all the carboxylic acid was consumed. Evaporation of solvent affords crude product, 1-oxo-indan-5-carboxylic acid methyl ester, which is pure enough for the next step. ESMS m/z 191.1 (M+H+).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0.21 mL
Type
solvent
Reaction Step One
Name
Quantity
0.32 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][C:7]([C:11]#[N:12])=[CH:8][CH:9]=2)[CH2:4][CH2:3]1.[OH:13]O>[OH-].[K+]>[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][C:7]([C:11]([NH2:12])=[O:13])=[CH:8][CH:9]=2)[CH2:4][CH2:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
O=C1CCC2=CC(=CC=C12)C#N
Name
Quantity
0.21 mL
Type
solvent
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0.32 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at rt for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 50° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with EtOAc (3×10 mL)
WASH
Type
WASH
Details
The combined organic phases are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C1CCC2=CC(=CC=C12)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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